molecular formula C9H10O4 B1148041 Methyl vanillate-d3 CAS No. 1394230-40-0

Methyl vanillate-d3

Cat. No.: B1148041
CAS No.: 1394230-40-0
M. Wt: 185.19 g/mol
InChI Key: BVWTXUYLKBHMOX-FIBGUPNXSA-N
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Description

Methyl 4-hydroxy-3-(methoxy-d3)benzoate is a deuterated benzoate ester featuring a hydroxyl group at the para position (C4) and a deuterated methoxy group at the meta position (C3). The isotopic substitution of hydrogen with deuterium in the methoxy group (-OCH3 → -OCD3) enhances its utility in metabolic and pharmacokinetic studies, where it serves as a stable internal standard or tracer due to its reduced metabolic lability compared to non-deuterated analogs . This compound is structurally related to vanillylmandelic acid derivatives, with applications in biochemical research and analytical chemistry .

Properties

CAS No.

1394230-40-0

Molecular Formula

C9H10O4

Molecular Weight

185.19 g/mol

IUPAC Name

methyl 4-hydroxy-3-(trideuteriomethoxy)benzoate

InChI

InChI=1S/C9H10O4/c1-12-8-5-6(9(11)13-2)3-4-7(8)10/h3-5,10H,1-2H3/i1D3

InChI Key

BVWTXUYLKBHMOX-FIBGUPNXSA-N

Purity

95% min.

Synonyms

Methyl vanillate - d3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent groups at the C3 and C4 positions. Below is a detailed comparison:

Table 1: Key Structural and Functional Differences
Compound Name Substituents (C3, C4) Molecular Weight (g/mol) Key Properties/Applications References
Methyl 4-hydroxy-3-(methoxy-d3)benzoate -OCD3, -OH 185.17* Metabolic tracer, stable isotope standard
Methyl 4-hydroxy-3-methoxybenzoate -OCH3, -OH 182.17 Antimicrobial agent, natural product
Methyl 4-hydroxy-3-(trifluoromethyl)benzoate -CF3, -OH 220.15 High lipophilicity, pharmaceutical intermediate
Methyl 4-(3-nitrobenzyloxy)benzoate -(3-Nitrobenzyloxy), -OCH3 301.27 Synthetic intermediate, nitro group precursor
Methyl 4-(3-chloropropoxy)-3-(trifluoromethyl)benzoate -CF3, -(3-chloropropoxy) 296.68 Neuroprotective activity, drug candidate
Methyl benzoate -H, -COOCH3 136.15 Fragrance, solvent, natural occurrence

*Calculated based on isotopic substitution (CD3 adds +3 vs. CH3).

Functional Group Impact on Physicochemical Properties

  • Deuterated Methoxy Group (-OCD3): Introduces isotopic labeling without significantly altering polarity, enabling precise tracking in mass spectrometry (MS) and nuclear magnetic resonance (NMR) studies. Deuterium reduces metabolic degradation rates, enhancing utility in tracer studies .
  • Trifluoromethyl (-CF3): Increases lipophilicity (logP) and electron-withdrawing effects, improving membrane permeability and stability against enzymatic hydrolysis. This group is common in pharmaceuticals for enhanced bioavailability .
  • Nitro (-NO2): Enhances reactivity in electrophilic substitution reactions, making it a key intermediate in dye and drug synthesis. However, nitro groups may confer toxicity concerns .
  • Chloropropoxy (-OCH2CH2CH2Cl): Introduces alkyl chain flexibility and halogenated moieties, which can enhance binding to hydrophobic protein pockets or confer neuroprotective effects .

Analytical Differentiation

Mass spectrometry (MS) and NMR are critical for distinguishing isomers:

  • MS Fragmentation: Methyl benzoate derivatives lose substituents via α-cleavage. For example, methoxy groups (-OCH3) fragment to produce [M-OCH3]+ peaks, while deuterated analogs show distinct m/z shifts (e.g., +3 for -OCD3) .
  • NMR Signatures: Deuterated methoxy groups suppress proton signals, simplifying spectral interpretation compared to non-deuterated analogs .

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